Tris(hydroxypropyl)phosphine

Catalog No.
S1899605
CAS No.
4706-17-6
M.F
C9H21O3P
M. Wt
208.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxypropyl)phosphine

CAS Number

4706-17-6

Product Name

Tris(hydroxypropyl)phosphine

IUPAC Name

3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

InChI

InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2

InChI Key

YICAEXQYKBMDNH-UHFFFAOYSA-N

SMILES

C(CO)CP(CCCO)CCCO

Canonical SMILES

C(CO)CP(CCCO)CCCO

Disulfide Bond Cleavage

THPP excels at cleaving disulfide bonds in small molecules. Disulfide bonds (S-S) play a crucial role in protein structure and function. THPP's ability to efficiently break these bonds makes it valuable for studying protein structure and function, particularly in the context of protein folding and unfolding processes PubMed: .

Compared to traditional reducing agents like DTT (dithiothreitol) and DTE (dithioerythritol), THPP offers several advantages. It boasts faster reaction rates, stability across a broader pH range, and minimal interference with biological systems PubMed: .

Reduction of Dehydroascorbic Acid

THPP can reduce dehydroascorbic acid (DHA) back to ascorbic acid (vitamin C). This property makes it potentially useful in studies related to vitamin C metabolism and its role in various biological processes Sigma-Aldrich: .

Catalyst for Polysulfide Conversion

Recent research explores the potential of THPP as a catalyst for converting polysulfides (compounds with multiple sulfur atoms) into more manageable forms. This application holds promise for areas like battery research, where understanding and controlling polysulfide behavior is crucial Sigma-Aldrich: .

Tris(hydroxypropyl)phosphine, also known as THPP, is an organophosphorus compound characterized by its three hydroxypropyl groups attached to a phosphorus atom. Its chemical formula is P CH2CHOH 3\text{P CH}_2\text{CHOH }_3, and it appears as a white solid. This compound is multifunctional, featuring three alcohol functional groups and a tertiary phosphine, which contribute to its unique chemical properties and reactivity .

THPP's reducing ability is attributed to its lone pair of electrons on the phosphorus atom. These electrons can donate to a disulfide bond, breaking the S-S bond and reducing the disulfide to two thiol groups (SH) [].

Tris(hydroxypropyl)phosphine exhibits significant biological activity due to its reducing properties. It has been shown to effectively reduce disulfide bonds in both aqueous solutions and buffered media, making it a valuable reagent in biochemical assays and studies involving protein folding and stability . Its stability at physiological pH enhances its applicability in biological systems, where it can rapidly reduce various small-molecule disulfides without the need for extreme conditions .

THPP can be synthesized through several methods. One common approach involves treating tetrakis(hydroxypropyl)phosphonium chloride with a strong base such as sodium hydroxide. The reaction can be summarized as follows:

P CH2CHOH 4Cl+NaOHP CH2CHOH 3+H2O+H2C O+NaCl\text{P CH}_2\text{CHOH }_4\text{Cl}+\text{NaOH}\rightarrow \text{P CH}_2\text{CHOH }_3+\text{H}_2\text{O}+\text{H}_2\text{C O}+\text{NaCl}

This method allows for large-scale production of THPP using triethylamine as both a base and solvent .

Tris(hydroxypropyl)phosphine finds diverse applications across various fields:

  • Biochemistry: As a reducing agent for disulfide bond cleavage.
  • Pharmaceuticals: In drug discovery processes where reduction reactions are essential.
  • Organic Chemistry: Used in synthetic pathways requiring mild reducing conditions .

Its unique properties make it particularly useful in studies involving protein chemistry and molecular biology.

Recent studies have explored the interactions of tris(hydroxypropyl)phosphine with biomolecules. For instance, THPP has been shown to react with nicotinamide adenine dinucleotide (NAD+), leading to the formation of covalent adducts that are significant for understanding enzymatic reactions involving NAD+-dependent enzymes . NMR spectroscopy has been employed to elucidate these interactions, confirming the formation of stable complexes under physiological conditions.

Several compounds exhibit similar properties to tris(hydroxypropyl)phosphine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
Tris(2-carboxyethyl)phosphineP(C2H4O2)3Known as TCEP; widely used for disulfide reduction but less stable than THPP.
Tris(hydroxymethyl)phosphineP(CH2OH)3Similar functionality but less water-soluble than THPP.
Tris(3-hydroxypropyl)phosphineP(CH2CHOH)3Offers unique stability at physiological pH compared to other phosphines.

Tris(hydroxypropyl)phosphine stands out due to its exceptional stability, water solubility, and effectiveness as a reducing agent under mild conditions, making it particularly advantageous for biological applications .

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tris(hydroxypropyl)phosphine

Dates

Modify: 2023-08-16

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